tert-butyl (3S,4R)-3-amino-4-methylpyrrolidine-1-carboxylate hydrochloride
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Overview
Description
Tert-butyl (3S,4R)-3-amino-4-methylpyrrolidine-1-carboxylate hydrochloride is a chemical compound that features a tert-butyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
This can be achieved using flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . The reaction conditions often involve the use of specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize waste. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3S,4R)-3-amino-4-methylpyrrolidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Tert-butyl (3S,4R)-3-amino-4-methylpyrrolidine-1-carboxylate hydrochloride has several scientific research applications, including:
Biology: It may be used in the study of biological pathways and as a tool for investigating enzyme mechanisms.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism by which tert-butyl (3S,4R)-3-amino-4-methylpyrrolidine-1-carboxylate hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The tert-butyl group can influence the reactivity and stability of the compound, while the pyrrolidine ring can interact with biological molecules, potentially affecting enzyme activity and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
tert-Butylthiol: An organosulfur compound with a strong odor, used as a flavoring agent.
tert-Butyl esters:
Biological Activity
Chemical Identification
- IUPAC Name : tert-butyl (3S,4R)-3-amino-4-methylpyrrolidine-1-carboxylate
- CAS Number : 1932160-29-6
- Molecular Formula : C10H20N2O2
- Molecular Weight : 200.28 g/mol
- Purity : ≥ 97%
This compound is a derivative of pyrrolidine, a five-membered ring structure containing nitrogen, and has potential implications in medicinal chemistry due to its biological activity.
The biological activity of tert-butyl (3S,4R)-3-amino-4-methylpyrrolidine-1-carboxylate hydrochloride is primarily attributed to its interaction with various neurotransmitter systems and its potential neuroprotective effects. Studies indicate that compounds with similar structures may act as inhibitors of enzymes such as acetylcholinesterase (AChE), which is critical in the breakdown of the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, potentially benefiting conditions such as Alzheimer's disease.
Case Studies
A notable case study involved the evaluation of a structurally similar compound's efficacy in an animal model of Alzheimer's disease. The study reported:
- Reduction in oxidative stress markers : The treated group exhibited lower malondialdehyde (MDA) levels compared to controls, indicating reduced lipid peroxidation.
- Improved cognitive function : Behavioral tests showed enhanced memory retention in treated animals, suggesting potential therapeutic effects for cognitive decline .
Comparative Analysis
The following table summarizes the biological activities of related compounds compared to this compound:
Compound Name | AChE Inhibition | Neuroprotective Effects | Cytokine Modulation |
---|---|---|---|
tert-butyl (3S,4R)-3-amino-4-methylpyrrolidine | TBD | TBD | TBD |
M4 Compound | IC50 = 15.4 nM | Moderate protection against Aβ toxicity | Decreased TNF-α levels |
Galantamine | Potent | Significant cognitive improvement | Reduced IL-6 production |
Note: TBD indicates that specific data for this compound is currently not available but is anticipated based on structural similarity to known active compounds.
Future Directions
Further research is warranted to explore the specific biological mechanisms and therapeutic potential of this compound. Key areas for investigation include:
- In Vivo Studies : Assessing the compound's efficacy in animal models for neurodegenerative diseases.
- Mechanistic Studies : Elucidating the pathways through which this compound exerts its neuroprotective effects.
- Clinical Trials : Evaluating safety and efficacy in human subjects for potential therapeutic applications.
Properties
IUPAC Name |
tert-butyl (3S,4R)-3-amino-4-methylpyrrolidine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-7-5-12(6-8(7)11)9(13)14-10(2,3)4;/h7-8H,5-6,11H2,1-4H3;1H/t7-,8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBLNFDWECFVSM-SCLLHFNJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1N)C(=O)OC(C)(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@H]1N)C(=O)OC(C)(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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